![molecular formula C8H16N4O2 B2812839 叔丁基N-[(2R)-2-氮化丙基]氨基甲酸酯 CAS No. 847259-88-5](/img/structure/B2812839.png)

叔丁基N-[(2R)-2-氮化丙基]氨基甲酸酯

描述

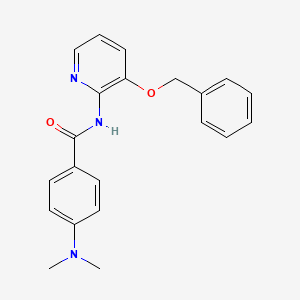

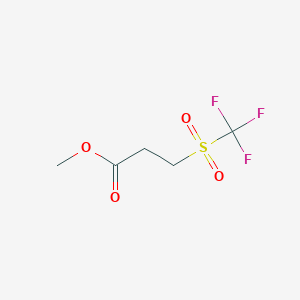

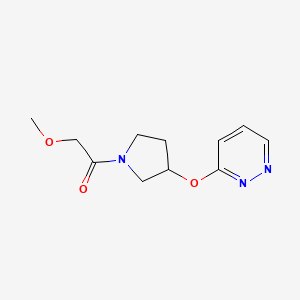

“tert-butyl N-[(2R)-2-azidopropyl]carbamate” is a chemical compound with the molecular formula C8H16N4O2 and a molecular weight of 200.242 . It is a derivative of carbamate, which is commonly used in palladium-catalyzed synthesis of N-Boc-protected anilines .

Synthesis Analysis

The synthesis of “tert-butyl N-[(2R)-2-azidopropyl]carbamate” can be achieved through the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide, leading to an acyl azide intermediate . The subsequent Curtius rearrangement in the presence of tetrabutylammonium bromide and zinc(II) triflate and trapping of the isocyanate derivative gives the desired product .Molecular Structure Analysis

The molecular structure of “tert-butyl N-[(2R)-2-azidopropyl]carbamate” consists of a carbamate group (CONH2) attached to a tert-butyl group (C(CH3)3) and an azidopropyl group (N3CH2CH2).Chemical Reactions Analysis

The Boc group in “tert-butyl N-[(2R)-2-azidopropyl]carbamate” is stable towards most nucleophiles and bases . It can be cleaved under anhydrous acidic conditions with the production of tert-butyl cations . Scavengers such as thiophenol may prevent nucleophilic substrates from being alkylated .科学研究应用

合成酚类抗氧化剂的环境存在、归宿和毒性

合成酚类抗氧化剂,包括与叔丁基N-[(2R)-2-叠氮丙基]氨基甲酸酯结构相关的化合物,已广泛用于工业和商业产品中以防止氧化反应。最近的研究集中在它们的 环境存在、人体暴露和潜在毒性。这些化合物,例如 2,6-二叔丁基-4-甲基苯酚 (BHT) 和 2,4-二叔丁基苯酚 (DBP),已在各种环境基质和人体中检测到。它们在环境中的存在引发了对潜在肝毒性、内分泌干扰和致癌作用的担忧。未来的研究应调查毒性较低且对环境影响较小的新型合成抗氧化剂 (Liu & Mabury, 2020)。

含氧燃料添加剂的分解

在冷等离子体反应器中通过氢气分解甲基叔丁基醚 (MTBE) 的研究突出了使用射频等离子体技术进行含氧燃料添加剂的环境修复的可行性。这项研究强调了探索创新方法以降解环境污染物的重要性,包括与叔丁基 N-[(2R)-2-叠氮丙基]氨基甲酸酯结构相似的污染物 (Hsieh et al., 2011)。

渗透汽化分离甲醇/MTBE

渗透汽化是一种膜过程,已被确定为分离有机混合物(包括甲醇和 MTBE)的高选择性方法。这篇综述重点介绍了各种聚合物膜在分离甲醇/MTBE 混合物方面的效率,这与改进燃料添加剂的生产工艺相关,并且可能适用于叔丁基 N-[(2R)-2-叠氮丙基]氨基甲酸酯等化合物 (Pulyalina et al., 2020)。

在生物修复和自然衰减中的应用

关于乙基叔丁基醚 (ETBE) 在土壤和地下水中的生物降解和归宿的综述表明,ETBE 的微生物降解,以及叔丁基 N-[(2R)-2-叠氮丙基]氨基甲酸酯等相关化合物的延伸,可能在特定条件下发生。这项研究提供了对影响燃料氧化物降解的微生物途径和环境因素的见解,对环境修复策略有影响 (Thornton et al., 2020)。

合成应用和化学转化

手性亚磺酰胺(如叔丁烷亚磺酰胺)在通过亚磺酰亚胺合成 N-杂环中的使用证明了亚磺酰胺在不对称合成中的多功能性。该方法可以获得结构多样的化合物,包括哌啶、吡咯烷和氮杂环丁烷,它们在药物和天然产物中至关重要。这篇综述涵盖了 2010 年至 2020 年间该领域的重大进展,突出了适用于叔丁基 N-[(2R)-2-叠氮丙基]氨基甲酸酯及其类似物的创新合成途径的潜力 (Philip et al., 2020)。

属性

IUPAC Name |

tert-butyl N-[(2R)-2-azidopropyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N4O2/c1-6(11-12-9)5-10-7(13)14-8(2,3)4/h6H,5H2,1-4H3,(H,10,13)/t6-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDOYGAKJURINKV-ZCFIWIBFSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)OC(C)(C)C)N=[N+]=[N-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CNC(=O)OC(C)(C)C)N=[N+]=[N-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-butyl N-[(2R)-2-azidopropyl]carbamate | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-sec-butyl-1-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)quinazoline-2,4(1H,3H)-dione](/img/structure/B2812757.png)

![2-[[4-(3-Chlorophenyl)piperazin-1-yl]methyl]-5-phenylmethoxypyran-4-one](/img/structure/B2812759.png)

![6-(Trifluoromethyl)-2-azabicyclo[2.2.0]hex-5-en-3-one](/img/structure/B2812761.png)

![2-((7-(4-bromophenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)-N-(3-chlorophenyl)acetamide](/img/structure/B2812767.png)

![5-Chloro-2-[(3-methylbenzyl)oxy]benzoic acid](/img/structure/B2812778.png)